Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl diazoacetate under mild conditions. Another method involves the reaction of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid with ethanol . These reactions are generally carried out at room temperature to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
- Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate
- Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Uniqueness
Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-propan-2-yl-4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-4-15-12(14)9-5-10-11(13-9)8(6-16-10)7(2)3/h5-7,13H,4H2,1-3H3 |
InChI Key |
HQUBIVPIDNGDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CO2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.